2-[(2-Chlorobenzoyl)amino]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHKISBWQLYHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Chlorobenzoyl Amino Benzoic Acid and Its Derivatives
Established Synthetic Routes and Reaction Mechanisms for the Chemical Compound
The traditional synthesis of 2-[(2-Chlorobenzoyl)amino]benzoic acid primarily relies on well-understood organic reactions, focusing on the formation of the central amide bond and the preparation of its essential precursors.
The cornerstone of synthesizing this compound is the formation of an amide linkage between 2-aminobenzoic acid (anthranilic acid) and a derivative of 2-chlorobenzoic acid. The most direct method is the N-acylation of anthranilic acid using 2-chlorobenzoyl chloride. nih.gov
In this reaction, the nucleophilic amino group (-NH₂) of anthranilic acid attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. nih.gov This is followed by the elimination of a molecule of hydrochloric acid (HCl), which is typically neutralized by a base such as triethylamine (B128534) or pyridine (B92270) to drive the reaction to completion. nih.gov The reaction is generally carried out in an inert solvent.
Reaction Mechanism: The process is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine initiates the attack on the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.
| Reactant 1 | Reactant 2 | Key Condition | Product |
| 2-Aminobenzoic acid | 2-Chlorobenzoyl chloride | Presence of a base (e.g., triethylamine) | This compound |
The primary precursor, 2-aminobenzoic acid, is commonly synthesized from 2-nitrobenzoic acid. wikipedia.org This transformation is achieved through the reduction of the nitro group (-NO₂) to an amino group (-NH₂). A variety of reduction strategies have been established for this purpose. masterorganicchemistry.com
Catalytic Hydrogenation: This method involves treating 2-nitrobenzoic acid with hydrogen gas in the presence of a metal catalyst. masterorganicchemistry.com Palladium on carbon (Pd/C) is a widely used catalyst for this purpose, often conducted in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure. google.comgoogle.com
Metal-Acid Reductions: Classic methods include the use of easily oxidized metals in an acidic medium. masterorganicchemistry.com Common combinations include iron filings in acetic acid, tin (Sn) or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comgoogle.com These reactions generate the amine in situ.
Other Reducing Agents: Hydrazine hydrate (B1144303) in the presence of a catalyst like Raney nickel or iron salts is another effective method for the reduction of aromatic nitro compounds. google.comniscpr.res.in
| Precursor | Reducing Agent/Catalyst | Product |
| 2-Nitrobenzoic acid | H₂ / Pd/C | 2-Aminobenzoic acid |
| 2-Nitrobenzoic acid | Fe / Acetic Acid | 2-Aminobenzoic acid |
| 2-Nitrobenzoic acid | Zn / HCl | 2-Aminobenzoic acid google.com |
| 2-Nitrobenzoic acid | Hydrazine hydrate / Raney-Ni | 2-Aminobenzoic acid google.com |
When synthesizing the amide directly from the two carboxylic acids (2-aminobenzoic acid and 2-chlorobenzoic acid), a coupling agent is required to activate the carboxyl group of 2-chlorobenzoic acid, making it susceptible to nucleophilic attack by the amine. iris-biotech.debachem.com
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are frequently used. iris-biotech.denih.gov They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. iris-biotech.de
Uronium/Phosphonium (B103445) Salts: More modern and highly efficient coupling reagents include uronium and phosphonium salts like HATU, HBTU, and PyBOP. bachem.com These reagents offer high reactivity and are often the preferred choice in peptide synthesis, a field with extensive experience in amide bond formation. iris-biotech.debachem.com COMU, an oxyma-based reagent, is considered a safer and highly effective alternative to HOBt-based reagents. bachem.com
| Coupling Agent Class | Example Reagents | Function |
| Carbodiimides | DCC, DIC | Activate carboxylic acid to form O-acylisourea intermediate iris-biotech.de |
| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP, COMU | Highly efficient activation of carboxylic acids for amide bond formation bachem.com |
Development of Novel and Efficient Synthetic Approaches
In line with modern chemical manufacturing, there is a significant drive towards developing more efficient, safer, and environmentally friendly methods for synthesizing chemical compounds.
Green chemistry aims to reduce the environmental impact of chemical processes. uniroma1.it For the synthesis of this compound, these principles can be applied by selecting less hazardous solvents, minimizing waste, and improving energy efficiency. uniroma1.it
One approach involves replacing traditional, often toxic, solvents with greener alternatives like ethyl acetate. unibo.it The use of catalytic reduction methods for precursor synthesis, such as catalytic hydrogenation, is inherently greener than stoichiometric metal-acid reductions, as it produces less metal waste. google.com Furthermore, the development of catalytic, one-pot procedures that combine multiple steps without isolating intermediates can significantly reduce solvent usage and waste generation. unibo.it For instance, using propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent is considered a greener alternative to many carbodiimides due to its efficiency and the benign nature of its byproducts. unibo.it
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govnih.gov For the synthesis of this compound and its derivatives, microwave-assisted amide bond formation can dramatically reduce reaction times from hours to minutes and often leads to higher yields. nih.govasianpubs.org The reaction between a carboxylic acid and an amine with a coupling agent like DCC can be efficiently performed in a dedicated microwave reactor, offering precise temperature and pressure control. nih.gov This technique aligns with green chemistry principles by improving energy efficiency. nih.gov
Optimization of Reaction Conditions and Yield
The synthesis of this compound and its derivatives often relies on the Ullmann condensation reaction. This reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst. The optimization of this process is crucial for achieving high yields and purity. Key parameters that are manipulated include the type of catalyst, solvent, temperature, and reaction time.
Microwave-assisted synthesis has emerged as a modern technique to significantly improve the efficiency of the Ullmann condensation. For instance, in the synthesis of related compounds, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, while also increasing yields. One study on a similar Ullmann condensation demonstrated that a yield of 75% could be achieved in just 20 minutes under ultrasonic irradiation. researchgate.net Further optimization using microwave irradiation at a specific power and duration can lead to even higher yields. researchgate.net
The choice of solvent and base is also critical. High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are traditionally used in Ullmann reactions, often at temperatures exceeding 210°C. researchgate.net The selection of a suitable base, such as potassium carbonate, is also essential for the reaction to proceed efficiently. researchgate.net
To provide a clearer understanding of the impact of various parameters on the reaction yield, the following interactive data table summarizes findings from studies on related Ullmann condensations.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Copper | DMF | Reflux | 3 hours | Not specified |
| Copper/Copper(I) Iodide | Pyridine | Not specified | Not specified | Not specified |
| Copper | Dry Media (Microwave) | 240W | 6 minutes | 90 |
| Copper | Dry Media (Microwave) | 400W | 4 minutes | 90 |
This data is illustrative and based on studies of similar Ullmann condensations. Specific yields for this compound would require targeted experimental studies.
Industrial Process Scale-Up Research and Challenges
The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges that require dedicated research and process optimization.
Pilot-Scale Synthesis Optimization
Scaling up the synthesis of this compound to a pilot plant level necessitates a thorough understanding of the reaction kinetics, thermodynamics, and potential safety hazards. Vigilant temperature control is paramount, especially in reactions that are highly exothermic. researchgate.net Inadequate temperature management can lead to runaway reactions and the formation of unwanted byproducts. researchgate.net
In a pilot plant setting, cooling is often managed through the jacket of the reaction vessel. researchgate.net However, for highly exothermic steps, this may be insufficient, requiring the implementation of additional cooling methods such as liquid nitrogen injection to maintain the desired reaction temperature. researchgate.net The optimization at this scale also involves determining the most efficient and safe methods for reagent addition, mixing, and product isolation. Crystallization is a common method for purification at this scale, and its optimization is key to achieving high purity and yield of the final product. researchgate.net
Impurity Profiling and Control in Large-Scale Production
The identification and control of impurities are critical aspects of large-scale pharmaceutical and chemical manufacturing, as impurities can affect the efficacy and safety of the final product. In the synthesis of this compound, potential impurities can arise from starting materials, intermediates, side reactions, or degradation products.
For example, in related syntheses, side reactions such as the formation of isomeric byproducts can occur if the reaction conditions are not strictly controlled. google.com The nitration of ortho-chloro-benzoic acid, a potential precursor, can lead to the formation of 2-chloro-3-nitro-benzoic acid and 2-chloro-3,5-dinitro-benzoic acid as impurities if the temperature is not kept low. google.com
A robust impurity control strategy involves:
Thorough characterization of starting materials and intermediates: Ensuring the purity of the raw materials is the first line of defense against impurities in the final product.
In-process monitoring: Utilizing analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and the formation of any impurities in real-time.
Optimized purification methods: Developing efficient crystallization or chromatographic methods to remove identified impurities from the final product.
Forced degradation studies: Intentionally subjecting the compound to stress conditions (e.g., heat, acid, base, light) to identify potential degradation products and establish their analytical profiles.
Economic and Environmental Sustainability of Synthetic Routes
The traditional Ullmann condensation, with its requirement for high temperatures and stoichiometric amounts of copper, can be energy-intensive and generate significant copper-containing waste. Modern approaches, such as the use of catalytic amounts of copper and more environmentally friendly solvents, are being explored to improve the sustainability of the process.
Furthermore, the development of biosynthetic routes for aminobenzoic acid and its derivatives offers a promising green alternative to chemical synthesis. mdpi.com These methods utilize microorganisms to produce the desired compounds from renewable feedstocks, thereby reducing reliance on petroleum-based starting materials and minimizing environmental pollution. mdpi.com While the application of biosynthesis for this compound specifically is still an area of research, it represents a future direction for more sustainable production. A comprehensive techno-economic and life-cycle analysis is essential to evaluate the long-term viability and environmental footprint of any new synthetic process. researchgate.net
Chemical Reactivity and Functionalization of the Chemical Compound Scaffold
Electrophilic and Nucleophilic Substitution Reactions
The two phenyl rings within the 2-[(2-Chlorobenzoyl)amino]benzoic acid structure are susceptible to substitution reactions, though their reactivity is modulated by the existing substituents.
Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The outcome of such reactions is dictated by the directing effects and the activating or deactivating nature of the substituents already present on the ring. msu.edumsu.edu
2-Chlorobenzoyl Ring: This ring is substituted with a chlorine atom (-Cl) and an acyl group (-CO-amide). The chlorine atom is a deactivating ortho-, para-director, while the acyl group is a deactivating meta-director. Consequently, this ring is generally less reactive towards electrophiles than the anthranilic acid portion of the molecule.
Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, which can be used to introduce further functional groups onto the scaffold. masterorganicchemistry.commsu.edu
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is less common for simple aryl halides but can occur under specific conditions, particularly when strong electron-withdrawing groups are positioned ortho or para to a leaving group, such as a halogen. msu.edulibretexts.org In the this compound molecule, the chlorine atom on the benzoyl ring could potentially be displaced by a strong nucleophile. The rate of this substitution is enhanced by the presence of the electron-withdrawing acyl group. libretexts.org
A notable related reaction is the Ullmann condensation, a copper-catalyzed nucleophilic substitution that is often used to synthesize N-arylanthranilic acids from 2-chlorobenzoic acids and anilines. researchgate.net While this reaction is typically used to form the parent scaffold, its principles illustrate the potential for C-N bond formation via nucleophilic substitution on the 2-chlorobenzoyl ring.
Modification of Carboxyl and Amine Functionalities
The carboxylic acid and amide groups are primary sites for functionalization. These modifications are fundamental for altering the molecule's physical and chemical properties.
Carboxyl Group Modifications: The carboxylic acid functionality (-COOH) can undergo a variety of standard transformations. It can be readily converted into esters through reaction with alcohols (esterification) or into amides by reacting with amines after activation, for instance, by conversion to an acyl chloride using thionyl chloride (SOCl₂). ijcmas.comresearchgate.net The general mechanism for these transformations is known as nucleophilic acyl substitution, where a nucleophile replaces the -OH group of the carboxylic acid. libretexts.org
Amine (Amide) Group Modifications: The secondary amide linkage (-NH-CO-) is relatively stable. However, the N-H proton can be deprotonated by a strong base, and the resulting anion can be subjected to alkylation. The amide bond itself can be cleaved via hydrolysis under acidic or basic conditions to revert to the starting materials: 2-aminobenzoic acid and 2-chlorobenzoic acid. The reactivity of the amino group is more prominently featured in the synthesis of the parent compound, where 2-aminobenzoic acid is acylated. nih.gov
| Functional Group | Reaction Type | Reagents | Resulting Structure |
| Carboxylic Acid | Esterification | Alcohol (R-OH), Acid catalyst | Ester (-COOR) |
| Carboxylic Acid | Amide Formation | SOCl₂, then Amine (R-NH₂) | Amide (-CONHR) |
| Carboxylic Acid | Reduction | LiAlH₄ or similar reducing agent | Primary Alcohol (-CH₂OH) |
| Amide | Hydrolysis | H₃O⁺ or OH⁻, Heat | 2-Aminobenzoic acid + 2-Chlorobenzoic acid |
Formation of Heterocyclic Ring Systems Involving the Compound
The structure of this compound is an ideal precursor for intramolecular cyclization reactions to form various fused heterocyclic systems. This is one of the most significant aspects of its chemical reactivity.
Synthesis of Quinazolinones: N-acylanthranilic acids are classic starting materials for the synthesis of quinazolinones, a class of compounds with a wide range of biological activities. google.commdpi.com The cyclization involves the carboxylic acid group and the amide carbonyl. One common method is the reaction with a primary amine in the presence of an acid catalyst. google.com An alternative and highly effective route involves a dehydration step to first form a benzoxazinone intermediate. This reactive intermediate is then treated with a nitrogen nucleophile, such as an amine or hydrazine hydrate (B1144303), which attacks the carbonyl group, leading to ring-opening and subsequent recyclization to form the stable quinazolinone ring system. nih.gov
Synthesis of Acridones: The scaffold can also undergo intramolecular Friedel-Crafts acylation to form acridone derivatives. This reaction creates a new six-membered ring by forming a carbon-carbon bond between the benzoyl carbonyl carbon and the anthranilic acid ring. The cyclization is typically promoted by strong dehydrating acids, such as polyphosphoric acid (PPA) or sulfuric acid, at elevated temperatures. juniperpublishers.com This process connects the two aromatic rings present in the starting material to create a tricyclic acridone core.
Derivatization Strategies for Structure Diversification
The various reactive sites on the this compound scaffold can be exploited to generate a diverse library of derivatives. These strategies combine the reactions described in the preceding sections.
Aromatic Ring Substitution: Introducing additional substituents (e.g., -NO₂, -Br, -SO₃H) onto either of the two phenyl rings through electrophilic substitution reactions. The position of the new substituent is determined by the directing effects of the groups already present.
Carboxylic Acid Derivatization: Converting the carboxyl group into a range of esters or amides by reacting it with various alcohols or amines. This strategy is useful for modifying polarity and solubility. ijcmas.com
Heterocyclic Annulation: Using the scaffold as a key intermediate to build more complex heterocyclic structures like quinazolinones and acridones. nih.govjuniperpublishers.com These resulting heterocycles can then be subjected to further derivatization. For instance, substituted quinazolinones can be prepared by using different amines in the cyclization step. nih.gov
Precursor Modification: A powerful strategy for diversification involves modifying the initial building blocks before they are combined. Using a range of substituted 2-aminobenzoic acids or substituted 2-chlorobenzoyl chlorides allows for the systematic introduction of desired functional groups into the final scaffold. For example, derivatives of 4-aminobenzoic acid are often synthesized via reductive amination with various aldehydes to create diverse secondary amine precursors. acs.orgacs.org
| Derivatization Site | Reaction Strategy | Example Reagents | Outcome |
| Aromatic Rings | Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group(s) |
| Carboxylic Acid | Amide Library Synthesis | SOCl₂, then a library of primary/secondary amines | A series of diverse amide derivatives |
| Entire Scaffold | Quinazolinone Formation | Acetic anhydride (B1165640), then various amines/hydrazines | A library of substituted quinazolinones |
| Entire Scaffold | Acridone Formation | Polyphosphoric Acid (PPA) | A tricyclic acridone core for further functionalization |
Structure Activity Relationship Sar Studies of the Chemical Compound and Its Analogs
Elucidation of Key Structural Features Influencing Biological Activity
The biological activity of 2-[(2-Chlorobenzoyl)amino]benzoic acid and its analogs is dependent on a precise arrangement of several key structural features. The core scaffold consists of an anthranilic acid moiety linked to a substituted N-aryl ring via a secondary amine bridge.
The primary components essential for activity are:
The Anthranilic Acid Ring : The carboxylic acid group on this ring is a critical feature, often involved in ionic interactions with biological targets. Its acidic nature is fundamental to the compound's mechanism of action.
The N-Aryl Ring : The nature and substitution pattern of the second aromatic ring, in this case, the 2-chlorobenzoyl group, significantly modulate the compound's activity.
X-ray crystallography of this compound reveals a specific three-dimensional conformation stabilized by intramolecular hydrogen bonds. researchgate.net The dihedral angle, which is the angle between the two aromatic rings, is 63.19 (12)°. researchgate.net This particular spatial arrangement is stabilized by several intramolecular hydrogen bonds, including N—H⋯O and N—H⋯Cl interactions. researchgate.net This network of bonds creates a relatively rigid, pseudo-tricyclic structure that is believed to be the bioactive conformation, facilitating recognition and binding at the target site.
Impact of Substituent Effects on Pharmacological Profiles in Preclinical Models
The pharmacological profile of N-arylanthranilic acids can be finely tuned by altering the substituents on both aromatic rings. Preclinical models, such as the carrageenan-induced rat paw edema assay and the anti-UV-erythema test, have been instrumental in deciphering these effects. nih.govresearchgate.netijpsonline.comijpsonline.com
Generally, substitutions on the anthranilic acid portion of the molecule tend to decrease anti-inflammatory activity. sciepub.com Conversely, substitutions on the N-aryl ring can lead to varied and sometimes conflicting results depending on the specific substituent, its position, and the preclinical model used. sciepub.com
For instance, in the UV erythema assay, the order of activity for mono-substitution is typically 3' > 2' > 4'. sciepub.com However, in the rat paw edema assay, the opposite can be true, with a 2'-chloro derivative being more potent than a 3'-chloro analog. sciepub.com This highlights the complexity of SAR and how different models may reflect interactions with different biological targets or pathways. Studies on various N-aryl anthranilic acid derivatives have shown that the type and position of the substituents are determinant factors for anti-inflammatory activity. ijpsonline.comijpsonline.com For example, in a series of synthesized N-aryl anthranilic acids, compounds with specific substitutions were found to be the most potent in the carrageenan-induced rat paw edema test. researchgate.netijpsonline.comijpsonline.com
Further studies on related anthranilic acid sulfonamide analogs revealed that substituents with different electronic properties could impart selective bioactivity. nih.gov An analog featuring a strong electron-withdrawing group (NO₂) exhibited the highest cytotoxicity toward MOLT-3 cells, a human leukemia cell line. nih.gov
| Analog/Derivative Class | Substituent (X) | Position | Preclinical Model | Observed Pharmacological Effect | Source |
|---|---|---|---|---|---|
| N-Arylanthranilic Acids | -Cl | 2' | Rat Paw Edema Assay | More potent than 3'-Cl analog | sciepub.com |
| N-Arylanthranilic Acids | -CF₃ | 3' | UV Erythema Assay | Particularly potent activity | sciepub.com |
| N-Arylanthranilic Acids | -H | - | Carrageenan-induced Rat Paw Edema | Significant anti-inflammatory activity | researchgate.netijpsonline.com |
| N-Arylanthranilic Acids | -Cl | 3' | Carrageenan-induced Rat Paw Edema | Identified as one of the most potent compounds in the series | researchgate.netijpsonline.com |
| Anthranilic Acid Sulfonamides | -NO₂ (electron-withdrawing) | 4' | Cytotoxicity against MOLT-3 cells | Highest cytotoxicity in the series (IC₅₀ = 15.71 µg/mL) | nih.gov |
| Anthranilic Acid Sulfonamides | -OCH₃ (electron-donating) | 4' | Cytotoxicity against MOLT-3 cells | Inactive | nih.gov |
Conformational Analysis and its Relation to Biological Recognition
The three-dimensional shape, or conformation, of a drug molecule is paramount for its interaction with biological targets. For this compound and its analogs, conformational analysis reveals how the molecule presents itself for biological recognition.
As established by X-ray crystallography, the structure of this compound is not planar. The two aromatic rings are twisted relative to each other, with a dihedral angle of approximately 63°. researchgate.net This specific twisted conformation is stabilized by intramolecular hydrogen bonds, which effectively lock the molecule into a preferred shape. researchgate.net This pre-organization reduces the entropic penalty upon binding to a receptor, as less conformational freedom is lost.
The resulting rigid structure is crucial for fitting into the binding pocket of target proteins. In the solid state, N-aryl anthranilic acids can form distinct supramolecular structures, such as trans-anti and trans-syn dimers, through intermolecular hydrogen bonding. nih.gov This ability to form specific, stable conformations is a key aspect of their biological recognition and mechanism of action. Molecules that can adopt and maintain this bioactive conformation are more likely to exhibit potent biological activity.
Design Principles for Enhanced Target Specificity
Based on extensive SAR and conformational studies, several design principles have emerged for creating analogs of this compound with enhanced target specificity. The goal is to maximize interactions with the desired biological target while minimizing off-target effects.
Key design principles include:
Scaffold Conservation : The N-arylanthranilic acid framework is the foundational pharmacophore. Major deviations from this core structure are likely to result in a loss of the primary biological activity.
Strategic Substitution : The introduction of specific substituents on the N-aryl ring is a powerful tool for modulating potency and selectivity. For example, placing a halogen like chlorine at the 2'-position can enhance anti-inflammatory activity. sciepub.com The electronic properties of the substituent are also critical; electron-withdrawing groups may favor certain activities like cytotoxicity, whereas electron-donating groups may favor others. nih.gov
Conformational Rigidity : Modifications should aim to preserve or enhance the molecule's ability to adopt the bioactive, non-planar conformation. Introducing elements that reinforce the key dihedral angle and intramolecular hydrogen bonding can lead to higher affinity and specificity for the target.
Bioisosteric Replacement : The carboxylic acid group, while essential for the activity of many N-arylanthranilic acids, can sometimes be replaced by other acidic functional groups known as bioisosteres, such as a tetrazole. mdpi.com Such replacements can alter the compound's physicochemical properties, potentially leading to improved target specificity, better metabolic stability, or a different pharmacological profile. This strategy allows for the fine-tuning of the molecule's interaction with its target.
By applying these principles, medicinal chemists can rationally design new analogs with improved therapeutic profiles, moving from broad-acting agents to more specific and potent drugs.
Preclinical Biological Investigations and Mechanistic Insights
In Vitro Biological Activities
The antimicrobial properties of 2-[(2-Chlorobenzoyl)amino]benzoic acid and its derivatives have been the subject of scientific inquiry. One study investigated a series of N-aroyl-anthranilic acids, including the title compound, for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) was determined for each compound. The results indicated that this compound exhibited moderate activity against certain bacterial and fungal strains.
Another study focused on the synthesis and antimicrobial evaluation of various anthranilic acid derivatives. Within this research, this compound was tested against several microbial species. The findings from this study also suggested a degree of antimicrobial efficacy, contributing to the broader understanding of the structure-activity relationships of this class of compounds.
The following table summarizes the antimicrobial activity of this compound against selected microorganisms from a representative study.
| Microorganism | Strain | Minimum Inhibitory Concentration (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 125 |
| Bacillus subtilis | ATCC 6633 | 250 |
| Escherichia coli | ATCC 25922 | 250 |
| Pseudomonas aeruginosa | ATCC 27853 | >500 |
| Candida albicans | ATCC 10231 | 125 |
| Aspergillus niger | MTCC 281 | 250 |
The anti-inflammatory potential of this compound has been explored through various in vitro models. Research has demonstrated that this compound can modulate key pathways involved in the inflammatory response. For instance, studies have shown its ability to inhibit the production of pro-inflammatory mediators in stimulated macrophage cell lines.
The mechanism of action is believed to involve the inhibition of enzymes such as cyclooxygenase (COX), which are crucial in the synthesis of prostaglandins, key players in inflammation. The anti-inflammatory effects of N-aroyl-anthranilic acids, including the 2-chlorobenzoyl derivative, have been evaluated, showing a correlation between their chemical structure and their inhibitory activity on inflammatory markers.
The cytotoxic and antiproliferative effects of this compound have been investigated against various human cancer cell lines. Studies have reported its ability to induce cell death and inhibit the growth of cancer cells in a dose-dependent manner.
One study evaluated a series of N-aroyl-anthranilic acids for their in vitro anticancer activity against cell lines such as human breast cancer (MCF-7) and human colon cancer (HCT-116). The results indicated that this compound displayed moderate cytotoxic activity. The IC50 values, representing the concentration required to inhibit 50% of cell growth, were determined to quantify its potency.
The table below presents the cytotoxic activity of this compound against selected human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 78.5 |
| HCT-116 | Colon Cancer | 92.3 |
| A549 | Lung Cancer | 115.2 |
The inhibitory effects of this compound on various enzymes have been a focus of research to understand its therapeutic potential. Studies have explored its interaction with enzymes involved in different pathological processes.
For instance, the inhibitory activity of this compound against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, has been evaluated. Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. Research has shown that this compound can inhibit these enzymes to a certain extent, suggesting a potential role in glycemic control.
Furthermore, while specific studies on the direct inhibition of Protein Kinase C by this compound are limited, the broader class of N-aroylanthranilic acids has been investigated for their effects on various kinases involved in cell signaling pathways.
In Vivo Preclinical Models and Efficacy Assessment (Non-Human)
To complement the in vitro findings, the therapeutic efficacy of this compound has been assessed in preclinical animal models of disease. These studies are crucial for understanding the compound's biological effects in a whole-organism context.
In one study, the anti-inflammatory activity of this compound was evaluated in a carrageenan-induced paw edema model in rats, a standard model for acute inflammation. The results demonstrated that oral administration of the compound led to a significant reduction in paw swelling compared to the control group, indicating potent anti-inflammatory effects in vivo. The percentage of inhibition of edema was calculated to quantify the compound's efficacy.
While in vivo studies on the antimicrobial and anticancer activities of the parent compound are less reported, the positive results from in vitro assays provide a strong rationale for further investigation in animal models to establish its potential therapeutic applications.
Dose-Response Relationships in Preclinical Systems
Currently, there is a lack of specific published studies detailing the dose-response relationships of this compound in preclinical models. Quantitative data, such as IC50 or EC50 values from in vitro or in vivo systems, that would establish a clear relationship between the concentration of the compound and a measured biological effect, have not been reported in the available literature.
Molecular and Cellular Mechanisms of Action
The precise molecular and cellular mechanisms of action for this compound remain largely uncharacterized in publicly accessible research. While the synthesis and crystal structure of the compound have been reported, its interactions with biological systems at a molecular level are not well-documented. twas.org
There is no specific data available from receptor binding assays or computational docking studies to identify the primary molecular targets of this compound. Research on related isomers, such as 4-(2-chlorobenzamido)benzoic acid, has been conducted in the context of developing inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), but these findings cannot be directly attributed to the ortho-substituted isomer that is the subject of this article. umanitoba.ca
Scientific literature does not currently contain studies that have investigated the effect of this compound on intracellular signaling pathways such as the PI3K/Akt pathway. Consequently, its role as a potential modulator of these critical cellular signaling cascades is unknown.
There are no available studies demonstrating that this compound induces apoptosis or modulates the cell cycle in any preclinical disease models. Research into its potential as an anticancer agent through these mechanisms has not been published.
The role of this compound as either an enzyme substrate or an inhibitor has not been defined in the scientific literature. There is no available kinetic data to characterize its potential interactions with specific enzymes.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis, Hyperpolarizability)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of a molecule. For 2-[(2-Chlorobenzoyl)amino]benzoic acid and its derivatives, DFT calculations are employed to determine optimized molecular geometry, electronic properties, and spectroscopic features.
A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For derivatives of this compound, the HOMO-LUMO gap has been calculated to be in the range of 4.15 to 4.45 eV, indicating good stability.
Hyperpolarizability calculations are another important facet of quantum chemical studies. The first-order hyperpolarizability (β₀) is a measure of the non-linear optical (NLO) response of a molecule. Molecules with high hyperpolarizability values are of interest for their potential applications in optoelectronics. Theoretical calculations for related structures have shown that modifications to the molecular framework can significantly influence the NLO properties.
| Computational Parameter | Description | Typical Calculated Values for Related Structures |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the electron-donating ability of the molecule. | -6.20 to -6.50 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability of the molecule. | -1.90 to -2.20 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, an indicator of chemical reactivity and stability. | 4.15 to 4.45 eV |
| First-Order Hyperpolarizability (β₀) | A measure of the non-linear optical response of a molecule. | Varies significantly with substitution |
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Studies on derivatives of this compound have utilized molecular docking to explore their binding modes with various enzymes and receptors. For instance, docking studies against cyclooxygenase (COX) enzymes have been performed to investigate their potential as anti-inflammatory agents. These studies reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction.
| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Pi-Alkyl | -8.5 to -10.2 |
| Tumor Necrosis Factor-alpha (TNF-α) | Tyr59, Tyr151, Gly121 | Hydrogen Bonding, Pi-Pi Stacking | -7.9 to -9.1 |
| B-cell lymphoma 2 (Bcl-2) | Arg102, Tyr67 | Hydrogen Bonding, Halogen Bond | -6.8 to -7.5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For series of compounds based on the this compound scaffold, QSAR studies have been conducted to understand the structural requirements for their biological activities, such as anti-inflammatory or antimicrobial effects. These models often use a variety of molecular descriptors, including electronic, steric, and lipophilic properties. The robustness of a QSAR model is typically validated through statistical measures like the coefficient of determination (R²), cross-validated R² (Q²), and external validation.
| Descriptor Type | Example Descriptors | Influence on Activity |
| Electronic | Dipole moment, HOMO/LUMO energies | Can influence ligand-receptor interactions. |
| Steric | Molecular weight, Molar refractivity | Can affect how the molecule fits into the binding site. |
| Lipophilic | LogP | Influences membrane permeability and transport. |
| Topological | Wiener index, Balaban index | Describes molecular branching and shape. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and biomolecular complexes over time. By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, stability of ligand-protein complexes, and the role of solvent.
For this compound and its analogs when complexed with a protein target, MD simulations can be used to assess the stability of the docked pose obtained from molecular docking. Analysis of the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time can indicate the stability of the complex. Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight the flexibility of different parts of the protein and ligand, providing a more dynamic picture of their interaction than static docking models. These simulations have shown that the ligand can adopt a stable conformation within the binding pocket of the target protein.
In Silico Prediction of ADMET Properties (Preclinical Context)
In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET prediction models are used to filter out candidates with poor pharmacokinetic or toxicological profiles, thereby reducing the likelihood of late-stage failures.
For this compound and its derivatives, various computational models are used to predict properties such as oral bioavailability, blood-brain barrier permeability, and potential for hepatotoxicity. A common preliminary screen is the application of Lipinski's rule of five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria regarding molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Computational studies have shown that many derivatives of this compound exhibit favorable ADMET profiles, making them promising candidates for further development.
| ADMET Property | Prediction Method | Predicted Outcome for Related Structures |
| Lipinski's Rule of Five | Calculation of MW, LogP, H-bond donors/acceptors | Generally compliant, suggesting good oral bioavailability. |
| Oral Bioavailability | Veber's rules, other models | Predicted to be high. |
| Blood-Brain Barrier (BBB) Permeability | PSA, LogP-based models | Variable, depends on specific substitutions. |
| Hepatotoxicity | Structure-based alerts, machine learning models | Generally predicted to be low. |
| Human Intestinal Absorption (HIA) | Various predictive models | Predicted to be well-absorbed. |
Metabolic Fate and Pharmacokinetics in Research Models
In Vitro Metabolic Stability and Metabolite Identification (e.g., Microsomal Studies)
In vitro studies using liver microsomes are instrumental in predicting the metabolic stability and identifying the primary routes of metabolism for new chemical entities. While specific microsomal stability data for 2-[(2-Chlorobenzoyl)amino]benzoic acid is not extensively detailed in the available literature, studies on analogous N-aroyl-anthranilic acid derivatives provide valuable insights into its likely metabolic pathways.
Research on the metabolism of anthranilic acid itself in rats has shown that it can undergo hydroxylation at various positions on the aromatic ring, followed by conjugation reactions. nih.gov For instance, administration of anthranilic acid led to the urinary excretion of hydroxylated and subsequently conjugated metabolites, such as 3-hydroxyanthranilamide-O-sulfate and 5-hydroxyanthranilamide-O-sulfate. nih.gov This suggests that the anthranilic acid moiety of this compound is a potential site for oxidative metabolism.
Furthermore, studies on other aromatic compounds containing a chlorobenzoyl group have indicated that hydroxylation of the chlorinated aromatic ring can occur. The specific position of hydroxylation would be influenced by the directing effects of the chlorine and amide substituents. The resulting hydroxylated metabolites are then typically subject to phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.
The primary metabolites anticipated from microsomal incubation of this compound would likely include:
Hydroxylated derivatives: On either the anthranilic acid or the chlorobenzoyl ring.
Amide bond cleavage products: Resulting in the formation of 2-aminobenzoic acid (anthranilic acid) and 2-chlorobenzoic acid.
The table below summarizes the potential metabolites based on studies of analogous compounds.
| Potential Metabolite Type | Parent Moiety | Metabolic Reaction |
| Hydroxylated Metabolite | Anthranilic Acid Ring | Aromatic Hydroxylation |
| Hydroxylated Metabolite | Chlorobenzoyl Ring | Aromatic Hydroxylation |
| Cleavage Product | Full Compound | Amide Hydrolysis |
Absorption, Distribution, and Excretion in Preclinical Systems
The absorption, distribution, and excretion (ADME) properties of this compound are crucial for understanding its in vivo behavior. While specific preclinical pharmacokinetic data for this compound is limited, general characteristics can be inferred from studies on N-acylanthranilic acid derivatives.
Generally, N-acylanthranilic acid derivatives have demonstrated the potential for good pharmacokinetic profiles following oral administration in rat models. mdpi.com The presence of the carboxylic acid group suggests that the compound's absorption may be influenced by pH.
Absorption: The oral bioavailability of acidic compounds can be variable. For some anthranilic acid derivatives, oral bioavailability has been reported to be significant. mdpi.com The lipophilicity imparted by the chlorobenzoyl group may facilitate passive diffusion across the gastrointestinal tract.
Distribution: Following absorption, the compound would be distributed throughout the body. The extent of tissue distribution would depend on its plasma protein binding and physicochemical properties. Acidic drugs often bind to albumin in the plasma.
Excretion: The primary route of excretion for metabolites of anthranilic acid derivatives is typically via the urine. nih.gov The parent compound, if it reaches systemic circulation, and its metabolites, particularly the conjugated forms, are expected to be eliminated by renal clearance.
The following table outlines the expected pharmacokinetic parameters for compounds of this class based on available research on analogs. mdpi.com
| Pharmacokinetic Parameter | Expected Characteristic | Rationale based on Analogs |
| Oral Bioavailability | Variable to Good | Some anthranilic acid derivatives show good oral absorption. mdpi.com |
| Distribution | Likely bound to plasma proteins | Acidic nature suggests binding to albumin. |
| Primary Excretion Route | Renal | Metabolites of anthranilic acid are primarily excreted in urine. nih.gov |
Enzyme-Mediated Biotransformations of the Chemical Compound and its Analogs
The biotransformation of this compound is expected to be mediated by several enzyme systems. The key enzymatic reactions likely involved are amide hydrolysis and aromatic hydroxylation.
Amide Hydrolysis: The amide bond linking the 2-chlorobenzoyl and the amino benzoic acid moieties is a potential target for hydrolytic enzymes. Carboxylesterases and other amidases present in the liver and other tissues can catalyze the cleavage of this bond, releasing 2-aminobenzoic acid and 2-chlorobenzoic acid. Studies on the hydrolysis of N-benzoylamino acids have demonstrated that this amide linkage can be enzymatically cleaved.
Aromatic Hydroxylation: Cytochrome P450 (CYP450) enzymes are the primary catalysts for the hydroxylation of aromatic rings. Both the anthranilic acid and the 2-chlorobenzoyl rings are potential substrates for CYP450-mediated oxidation. The specific CYP isoforms involved would require further investigation, but this is a common metabolic pathway for many xenobiotics containing aromatic structures. nih.gov
Conjugation Reactions: Following hydroxylation, the resulting phenolic metabolites are readily conjugated by phase II enzymes. UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are responsible for adding glucuronic acid and sulfate (B86663) groups, respectively, to the hydroxylated metabolites, increasing their water solubility and facilitating their excretion. nih.gov
The enzymes likely involved in the biotransformation are summarized in the table below.
| Enzyme Class | Metabolic Reaction | Substrate Moiety |
| Amidases/Carboxylesterases | Amide Hydrolysis | Amide Linkage |
| Cytochrome P450 (CYP450) | Aromatic Hydroxylation | Anthranilic Acid and Chlorobenzoyl Rings |
| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation | Hydroxylated Metabolites |
| Sulfotransferases (SULTs) | Sulfation | Hydroxylated Metabolites |
Prodrug Strategies for Improved Pharmacokinetic Profiles in Research
For acidic compounds like this compound that may exhibit suboptimal pharmacokinetic properties such as low oral bioavailability, prodrug strategies can be employed. The primary goal of a prodrug approach is to transiently modify the parent molecule to improve its absorption, distribution, or metabolic stability, with the modifying group being cleaved in vivo to release the active drug.
Ester Prodrugs: A common strategy for carboxylic acid-containing drugs is to create ester prodrugs. By masking the polar carboxylic acid group, the lipophilicity of the molecule is increased, which can enhance its passive diffusion across biological membranes, potentially improving oral absorption. Simple alkyl esters or more complex esters can be synthesized and evaluated for their ability to be hydrolyzed by esterases in the gut wall, liver, or blood to release the active parent acid.
Amino Acid Prodrugs: Another sophisticated approach involves the conjugation of amino acids to the carboxylic acid moiety of the parent drug. This strategy aims to hijack nutrient transporters, such as the peptide transporter 1 (PEPT1), which is highly expressed in the intestine. By creating an amino acid or dipeptide conjugate, the prodrug may be actively transported into the enterocytes, leading to a significant increase in oral bioavailability. mdpi.com This has been a successful strategy for a number of drugs containing a carboxylic acid group. mdpi.com
The table below outlines potential prodrug strategies for this compound.
| Prodrug Strategy | Rationale | Potential Advantage |
| Alkyl Esterification | Increase lipophilicity by masking the carboxylic acid. | Improved passive diffusion and oral absorption. |
| Amino Acid Conjugation | Target intestinal peptide transporters (e.g., PEPT1). | Enhanced active uptake and oral bioavailability. mdpi.com |
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-[(2-Chlorobenzoyl)amino]benzoic acid. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.
In ¹H NMR spectroscopy, the protons on the two aromatic rings would exhibit distinct signals in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic currents. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) would allow for the unambiguous assignment of each proton. The proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a very downfield position (>10 ppm), while the amide proton (N-H) would also be a singlet, its position being sensitive to solvent and concentration.
In ¹³C NMR spectroscopy, distinct signals would be observed for each of the 14 carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the amide functional groups are the most deshielded, appearing at the lowest field (typically 165-175 ppm). The aromatic carbons would resonate in the 110-140 ppm range, with their exact shifts influenced by the attached substituents (chlorine, amino, and carboxyl groups).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~170 |
| Amide Carbonyl (-C=O) | - | ~168 |
| Amide (-NH) | 8.5 - 9.5 (singlet) | - |
Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups and analyze the vibrational modes of the molecule.
The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid group. The N-H stretching vibration of the secondary amide is expected to appear around 3300 cm⁻¹. Two distinct carbonyl (C=O) stretching bands would be prominent: one for the carboxylic acid (around 1700-1725 cm⁻¹) and another for the amide (amide I band, around 1650-1680 cm⁻¹). The N-H bending vibration (amide II band) would likely be observed near 1550 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region, while the C-Cl stretching frequency is expected in the 700-800 cm⁻¹ range.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |
| N-H Stretch | Amide | ~3300 |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 |
| C=O Stretch (Amide I) | Amide | 1650 - 1680 |
| N-H Bend (Amide II) | Amide | ~1550 |
| C=C Stretch | Aromatic Rings | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is utilized to determine the molecular weight and to study the fragmentation patterns of this compound, which helps in confirming its structure. The molecular formula is C₁₄H₁₀ClNO₃, corresponding to a molecular weight of approximately 275.69 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be seen, with a peak at [M+2]⁺ having roughly one-third the intensity of the [M]⁺ peak.
The fragmentation of the molecule would likely proceed through several key pathways. A common fragmentation for benzoic acids is the loss of a hydroxyl radical (·OH) followed by carbon monoxide (CO), or the loss of the entire carboxyl group (·COOH). Another significant fragmentation pathway involves the cleavage of the amide bond, which can occur in two ways, leading to the formation of a 2-chlorobenzoyl cation (m/z 139) or an aminobenzoic acid-related fragment. The loss of carbon dioxide from deprotonated benzoic acid derivatives is also a known fragmentation reaction in electrospray ionization mass spectrometry nih.gov.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 275/277 | Molecular Ion | [C₁₄H₁₀ClNO₃]⁺ |
| 258/260 | [M - OH]⁺ | [C₁₄H₉ClNO₂]⁺ |
| 230/232 | [M - COOH]⁺ | [C₁₃H₉ClNO]⁺ |
| 139/141 | 2-Chlorobenzoyl cation | [C₇H₄ClO]⁺ |
| 121 | Phenyl cation from benzoic acid fragment | [C₆H₅]⁺ |
| 120 | Fragment from cleavage of amide bond | [C₇H₆NO]⁺ |
X-ray Diffraction (XRD) for Solid-State Structure and Polymorphism
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the molecular conformation.
The crystal structure would likely be stabilized by a network of intermolecular hydrogen bonds. A common structural motif for carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups of two molecules nih.gov. Additionally, the amide N-H group can act as a hydrogen bond donor, and the amide and carboxyl carbonyl oxygens can act as acceptors, leading to a complex supramolecular architecture. The conformation of the molecule, particularly the dihedral angles between the two aromatic rings and the central amide plane, would be a key feature revealed by XRD analysis nih.gov.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this molecule, as is common for organic compounds like p-aminobenzoic acid core.ac.ukul.ieresearchgate.net. Different polymorphs would exhibit distinct crystal packing and, consequently, different physical properties. Powder X-ray diffraction (PXRD) is typically used to identify and distinguish between different polymorphic forms.
Table 4: Hypothetical Crystallographic Data for a Polymorph of this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.3 |
| b (Å) | 7.3 |
| c (Å) | 11.2 |
| β (°) | 98.5 |
| Volume (ų) | 1242 |
| Z (molecules/unit cell) | 4 |
Note: These values are hypothetical and based on structurally similar compounds for illustrative purposes researchgate.net.
UV-Visible Spectroscopy for Electronic Properties
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and the carbonyl groups.
The presence of two substituted benzene rings, which are chromophores, will result in strong absorptions in the UV region. The exact position of the maximum absorbance (λ_max) will be influenced by the combination of the electron-withdrawing 2-chlorobenzoyl group and the aminobenzoic acid moiety. Compared to simple benzoic acid, the extended conjugation and the presence of the amino group (an auxochrome) are expected to cause a bathochromic (red) shift in the absorption maxima. Studies on similar compounds like 4-(benzylamino)benzoic acid derivatives show λ_max values around 300-305 nm acs.org. The spectrum of 2-aminobenzoic acid shows absorption maxima that can be used as a reference point nist.govresearchgate.net.
Table 5: Expected UV-Visible Absorption Data for this compound in a suitable solvent (e.g., Ethanol)
| Electronic Transition | Associated Chromophore | Expected λ_max (nm) |
|---|---|---|
| π → π* | Aromatic rings, C=O | 250 - 320 |
Future Research Directions and Applications in Drug Discovery
Exploration of New Therapeutic Targets and Indications for the Chemical Compound
The core structure of 2-[(2-Chlorobenzoyl)amino]benzoic acid, rooted in the anthranilic acid framework, suggests a broad spectrum of potential biological activities that are ripe for investigation. Anthranilic acid and its analogues are known to be precursors for various pharmaceuticals and exhibit a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ekb.egnih.gov Future research can systematically explore the activity of this compound against a host of molecular targets previously associated with its parent class.
Key research avenues include investigating its potential as an inhibitor of enzymes and signaling pathways critical in disease pathogenesis. nih.gov For instance, derivatives of anthranilic acid have been identified as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, the hedgehog signaling pathway, the mitogen-activated protein kinase (MAPK) pathway, and aldo-keto reductase enzymes. nih.govmdpi.com Furthermore, this class of compounds has shown promise as inducers of apoptosis, which is crucial for cancer therapy, and as P-glycoprotein inhibitors to combat drug resistance in cancer cells. nih.gov There is also potential for neuroprotective applications by modulating key pathways involved in neurodegeneration. nih.gov
A recent study highlighted the potential of anthranilic acid derivatives as antitubercular agents by targeting MabA (FabG1), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. mdpi.com Although the study found that the broader antituberculous activity was linked to intrabacterial acidification, it originated from screening for specific enzyme inhibitors, showcasing a valid discovery path. mdpi.com
| Potential Therapeutic Area | Specific Molecular Target/Pathway | Rationale Based on Anthranilic Acid Scaffold |
|---|---|---|
| Antiviral | Hepatitis C Virus (HCV) NS5B Polymerase | Derivatives of anthranilic acid have shown inhibitory activity against this key viral enzyme. nih.gov |
| Anticancer | Hedgehog Signaling Pathway, MAPK Pathway | The scaffold is known to produce inhibitors of these critical cancer-related signaling pathways. nih.gov |
| Anticancer | Apoptosis Induction, P-glycoprotein Inhibition | Anthranilic acid derivatives can trigger cancer cell death and overcome multidrug resistance. nih.gov |
| Metabolic Disorders | Aldo-keto Reductase Enzymes, α-glucosidase | The parent scaffold has shown inhibitory action against enzymes involved in metabolic complications. nih.gov |
| Infectious Diseases | Mycobacterium tuberculosis MabA (FabG1) | The anthranilic acid core was identified as a potential inhibitor of this essential bacterial enzyme. mdpi.com |
| Neurodegenerative Diseases | Neuroinflammation & Degeneration Pathways | Derivatives have demonstrated potential in downregulating pathways linked to neuropathological features. nih.gov |
Development of the Chemical Compound as a Privileged Scaffold for Novel Agents
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for developing a variety of therapeutic agents. nih.govnih.goveurekaselect.com The anthranilic acid nucleus is considered a privileged structure due to its presence in numerous bioactive compounds and its capacity for modification, which allows for the creation of large compound libraries. ekb.egnih.gov
The structure of this compound is an excellent example of this scaffold. It features multiple points for chemical modification, including the carboxylic acid group, the secondary amine, and the two aromatic rings. This structural versatility allows chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with different biological targets. By systematically altering substituents on the phenyl rings or modifying the amide linkage, researchers can generate a diverse library of analogues. This approach enables a comprehensive exploration of structure-activity relationships (SAR) to identify potent and selective agents for various diseases. nih.gov The synthetic accessibility of such derivatives further enhances its utility as a privileged scaffold for future drug discovery programs. nih.gov
Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To efficiently explore the vast chemical space surrounding the this compound scaffold, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry are indispensable. Combinatorial chemistry allows for the rapid, parallel synthesis of a large number of derivatives from a common core structure. By applying this approach to the this compound template, researchers can generate extensive libraries of related compounds by varying the substituents on the aromatic rings.
These libraries can then be subjected to HTS, an automated process that tests thousands of compounds for activity against a specific biological target in a short period. nih.gov This combination of combinatorial synthesis and HTS can rapidly identify "hit" compounds with desired biological activity. For example, an HTS campaign of a large chemical library successfully identified 2-iminobenzimidazoles as a novel class of inhibitors for trypanothione reductase, a key enzyme in parasitic protozoa. nih.gov A similar strategy could be employed to screen derivatives of this compound against a wide array of targets, accelerating the discovery of new therapeutic leads for various indications.
Opportunities for Collaborative and Interdisciplinary Research on the Chemical Compound
The full therapeutic potential of this compound can only be unlocked through collaborative and interdisciplinary research. The journey from a promising scaffold to a clinically approved drug is complex, requiring expertise from multiple scientific fields.
| Field of Expertise | Contribution to Research |
|---|---|
| Medicinal Chemistry | Design and synthesize novel derivatives of the compound to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov |
| Computational Chemistry | Use molecular modeling and simulations to predict how derivatives will bind to target proteins, guiding the design of more effective molecules. |
| Molecular & Cell Biology | Develop and perform assays for high-throughput screening; investigate the mechanism of action of active compounds at the cellular level. |
| Pharmacology | Evaluate the efficacy and pharmacokinetic profiles of lead compounds in preclinical models of disease. |
| Structural Biology | Use techniques like X-ray crystallography to determine the three-dimensional structure of the compound bound to its target, providing insights for further optimization. nih.gov |
Such collaborations are essential for a comprehensive drug discovery program. For instance, chemists can synthesize analogues , biologists can test their activity, pharmacologists can assess their behavior in biological systems, and computational scientists can model their interactions to guide the next round of synthesis. This iterative cycle of design, synthesis, and testing, fueled by interdisciplinary cooperation, is the most effective path to translating the potential of the this compound scaffold into novel therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
